molecular formula C13H9F2N B11887966 1-(Difluoromethyl)naphthalene-4-acetonitrile

1-(Difluoromethyl)naphthalene-4-acetonitrile

Cat. No.: B11887966
M. Wt: 217.21 g/mol
InChI Key: QTGKRUQKTVUTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)naphthalene-4-acetonitrile is a chemical compound with the molecular formula C13H9F2N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a difluoromethyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of naphthalene-4-acetonitrile using difluoromethylating agents such as ClCF2H (chlorodifluoromethane) under specific reaction conditions . The reaction may require the presence of a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 1-(Difluoromethyl)naphthalene-4-acetonitrile may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)naphthalene-4-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The difluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene-4-carboxylic acid derivatives, while reduction may produce naphthalene-4-ethylamine derivatives .

Scientific Research Applications

1-(Difluoromethyl)naphthalene-4-acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-4-acetonitrile involves its interaction with molecular targets through its difluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)naphthalene-4-acetonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.

    1-(Chloromethyl)naphthalene-4-acetonitrile: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

1-(Difluoromethyl)naphthalene-4-acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C13H9F2N

Molecular Weight

217.21 g/mol

IUPAC Name

2-[4-(difluoromethyl)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H9F2N/c14-13(15)12-6-5-9(7-8-16)10-3-1-2-4-11(10)12/h1-6,13H,7H2

InChI Key

QTGKRUQKTVUTQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(F)F)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.